molecular formula C10H10O4 B2992349 2-[2-(Methoxycarbonyl)phenyl]acetic acid CAS No. 14736-49-3

2-[2-(Methoxycarbonyl)phenyl]acetic acid

Cat. No.: B2992349
CAS No.: 14736-49-3
M. Wt: 194.186
InChI Key: UFUWTDVWSUXJEH-UHFFFAOYSA-N
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Description

2-[2-(Methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H10O4. It is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its stability under normal conditions and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-[2-(Methoxycarbonyl)phenyl]acetic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoacetic acid with 3-(methoxycarbonyl)phenylmagnesium bromide. This reaction typically occurs in an anhydrous ether solvent under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, particularly at the aromatic ring or the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation and nitration reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols or other reduced derivatives.

    Substitution: Forms halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[2-(Methoxycarbonyl)phenyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Methoxycarbonyl)phenyl]acetic acid largely depends on its application. In medicinal chemistry, for example, it acts as a precursor to active pharmaceutical ingredients that inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved include the inhibition of prostaglandin synthesis, which reduces inflammation and pain.

Comparison with Similar Compounds

  • 2-(4-(Methoxycarbonyl)phenyl)acetic acid
  • 2-(3-(Methoxycarbonyl)phenyl)acetic acid
  • 4-(Methoxycarbonyl)phenylacetic acid

Comparison: 2-[2-(Methoxycarbonyl)phenyl]acetic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical properties such as melting point and solubility, as well as varying reactivity in chemical reactions.

Properties

IUPAC Name

2-(2-methoxycarbonylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)8-5-3-2-4-7(8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUWTDVWSUXJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14736-49-3
Record name 2-[2-(methoxycarbonyl)phenyl]acetic acid
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